4-Methyl-3,5-dinitrobenzohydrazide
Overview
Description
4-Methyl-3,5-dinitrobenzohydrazide is a chemical compound with the molecular formula C8H8N4O5 . It has a molecular weight of 240.18 and is typically found in a powder form . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Pharmacology
4-Methyl-3,5-dinitrobenzohydrazide has been used in the synthesis of various chemical compounds. For example, it has been utilized in creating triazoles, which exhibited psychotropic effects in central nervous system (CNS) observations, showing potential as psychotropic drugs (Agarwal, Pande, Saxena, & Chowdhury, 1988).
Host-Guest Chemistry
In host-guest chemistry, 4-Methyl-3,5-dinitrobenzoic acid functions as a host accommodating guest molecules in cavities created through hydrogen bonding. It has been observed to encapsulate different molecules, highlighting its potential in the development of molecular recognition systems and complex formation (Pedireddi, Jones, Chorlton, & Docherty, 1998).
Identification of Amines
The compound has been used for the identification of amines. By condensing 4-Methyl-3,5-dinitrobenzazide with various amines, crystalline ureas were produced, showcasing its utility in chemical analysis (Sah, 1939).
Antimicrobial Agents
This compound derivatives have shown significant antimicrobial activities. A study demonstrated their effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria, suggesting their potential as antimycobacterial agents (Klimešová, Kočí, Waisser, & Kaustová, 2002).
Photodecomposition Studies
The compound has been involved in photodecomposition studies. For instance, research on 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones indicated that photolysis led to the formation of respective carbodiimides, providing insights into photostable end products for industrial and medicinal applications (Alawode, Robinson, & Rayat, 2011).
Coordination Polymers
3,5-Dinitro-4-methylbenzoic acid and its derivatives have been used in creating coordination polymers. These polymers exhibit properties like forming host structures through hydrogen bonds and accommodating different guest species, which are essential in materials science (Varughese & Pedireddi, 2005).
Thermal Decomposition
The thermal decomposition of 4-Methyl-3,5-dinitrobenzoic acid has been a subject of study, providing valuable data for understanding its stability and reaction kinetics, crucial for various industrial applications (Sanchirico, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-3,5-dinitrobenzohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission .
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can then affect the transmission of nerve signals .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This increase can affect nerve signal transmission, potentially leading to various neurological effects .
Properties
IUPAC Name |
4-methyl-3,5-dinitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMPIZLTPQRBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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